N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
Description
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is an organic compound that features a pyrrolidinone ring attached to a chlorinated phenyl group, which is further connected to a pyridine carboxamide moiety
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-6-7-14(20-9-3-5-15(20)21)13(10-11)19-16(22)12-4-1-2-8-18-12/h1-2,4,6-8,10H,3,5,9H2,(H,19,22) |
InChI Key |
UEOXFDURPHDIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-aminopyridine to form 2-chloropyridine. This intermediate is then reacted with 5-chloro-2-nitrobenzoic acid under reductive conditions to yield 5-chloro-2-aminobenzoic acid. The next step involves the formation of the amide bond through a coupling reaction with 2-oxopyrrolidine, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), it forms pyridine-2-carboxylic acid and the corresponding amine derivative, while alkaline conditions (e.g., NaOH/EtOH) yield a carboxylate salt.
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6 M HCl, 80°C, 12 h | Pyridine-2-carboxylic acid + 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline |
| Basic Hydrolysis | 2 M NaOH, reflux, 8 h | Sodium pyridine-2-carboxylate + amine salt |
Nucleophilic Aromatic Substitution
The chloro substituent on the phenyl ring participates in nucleophilic substitution reactions. For example, treatment with ethanolic KNH₂ at 120°C replaces chlorine with amino groups.
Key Example:
-
Reaction: Chloro → Amino substitution
Reagents: KNH₂, ethanol, 120°C, 6 h
Product: N-[5-amino-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
Cyclization Reactions
The 2-oxopyrrolidinone moiety facilitates intramolecular cyclization. Under dehydrating conditions (e.g., P₂O₅ in toluene), it forms fused bicyclic structures .
Table 2: Cyclization Pathways
| Reagents | Conditions | Product Structure |
|---|---|---|
| P₂O₅, toluene | Reflux, 4 h | Benzo-fused pyrrolo[1,2-a]pyridine |
Cross-Coupling Reactions
The pyridine and phenyl rings enable transition-metal-catalyzed couplings. Suzuki-Miyaura reactions with arylboronic acids (e.g., phenylboronic acid) produce biaryl derivatives .
Example Reaction:
-
Reagents: Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 100°C
Product: N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-6-phenylpyridine-2-carboxamide
Redox Reactivity
The pyrrolidinone ring undergoes reduction with LiAlH₄ to form pyrrolidine derivatives, while oxidation (e.g., KMnO₄) cleaves the lactam ring .
Table 3: Redox Transformations
| Reaction Type | Reagents | Product |
|---|---|---|
| Reduction | LiAlH₄, THF | Pyrrolidine analog |
| Oxidation | KMnO₄, H₂SO₄ | Succinimide derivative |
Comparative Reactivity with Structural Analogs
The chloro and pyrrolidinone groups differentiate its reactivity from similar compounds:
Functional Group Compatibility
-
Carboxamide Stability: Resists nucleophilic attack under mild conditions but reacts with Grignard reagents (e.g., MeMgBr) to form ketones.
-
Pyrrolidinone Reactivity: Participates in ring-opening reactions with hydrazine to yield hydrazide derivatives .
This compound’s versatility in hydrolysis, substitution, and cross-coupling reactions makes it valuable for synthesizing bioactive derivatives. Further studies are needed to explore its catalytic asymmetric reactions and photochemical behavior.
Scientific Research Applications
Pharmacological Potential
Research indicates that N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide may exhibit diverse biological activities, including:
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Properties : The compound's structure suggests potential efficacy against various pathogens, making it a candidate for antimicrobial research.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells, particularly in ovarian cancer models.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyridine Ring : Utilizing appropriate reagents to construct the pyridine structure.
- Chloro-substitution : Introducing the chloro group at specific positions on the phenyl ring.
- Pyrrolidinone Integration : Incorporating the pyrrolidinone moiety through condensation reactions.
Characterization techniques such as Proton-NMR, 13C-NMR, FTIR, and Mass Spectrometry are essential for confirming the successful synthesis of the compound .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Key areas of focus include:
- Molecular Docking Studies : These studies evaluate how the compound binds to specific proteins or enzymes involved in disease processes.
- In Vivo Studies : Animal model trials have demonstrated promising results, such as tumor size reduction and improved survival rates in cancer models.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis.
-
Anticancer Efficacy in Ovarian Cancer Models :
- A study demonstrated that the compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis.
These findings underscore the potential therapeutic applications of this compound across various medical fields.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. The chlorinated phenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine carboxamide moiety can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
- N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide
- N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyrimidine-2-carboxamide
Uniqueness
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the pyrrolidinone ring can significantly affect its interaction with molecular targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 315.75 g/mol
- CAS Number : 1574493-44-9
The unique structure of this compound, featuring a pyridine ring, a pyrrolidinone moiety, and a chloro-substituted phenyl group, suggests a diverse range of pharmacological activities .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nitration of precursor compounds to introduce the chloro group.
- Coupling reactions with 2-(2-oxopyrrolidin-1-yl)aniline under controlled conditions to ensure high yield and purity.
- Purification techniques such as crystallization or chromatography to isolate the final product .
Anticancer Activity
Research indicates that compounds similar to N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For instance, certain derivatives displayed potent cytotoxicity with reduced viability rates compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine | A549 | 66% |
| Compound 21 | A549 | 70% |
| Cisplatin | A549 | 50% |
These findings suggest that the structural components of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine may confer unique mechanisms of action that enhance its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyridine ring in the structure enhances its interaction with bacterial targets, potentially leading to effective antimicrobial action .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A series of 5-oxopyrrolidine derivatives were evaluated for their anticancer properties using A549 cells. The most active compounds showed significant cytotoxicity while maintaining low toxicity towards non-cancerous cells .
- Antimicrobial Studies : The antimicrobial efficacy of various pyridine derivatives was assessed against resistant strains. Compounds exhibited varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing bioactivity .
Q & A
Q. What are the optimal synthetic pathways for N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide?
The compound can be synthesized via multi-step reactions involving coupling of pyridine-2-carboxamide derivatives with substituted phenyl precursors. Key steps include:
- Step 1 : Activation of the pyridine-2-carboxylic acid using coupling agents like HATU or EDCl.
- Step 2 : Amidation with 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline under inert conditions (e.g., nitrogen atmosphere).
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) . Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HATU, DIPEA, DMF | 75–85 | |
| 2 | Aniline derivative, 60°C, 12h | 60–70 |
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Standard characterization includes:
Q. What safety precautions are required for handling this compound?
Based on structural analogs:
Q. What are the known pharmacological targets of this compound?
Pyridine-2-carboxamide derivatives are reported as soluble guanylate cyclase (sGC) activators in cardiovascular research. Structural analogs (e.g., HMR 1766) show vasodilatory effects via NO-independent sGC activation .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production?
Optimization strategies include:
- Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) to enhance coupling efficiency.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) vs. toluene for amidation kinetics.
- Microwave-assisted Synthesis : Reduced reaction time (e.g., 2h vs. 12h) with comparable yields .
Q. How to resolve stereochemical ambiguities in the pyrrolidinone moiety?
Methods include:
Q. What in vivo models are suitable for evaluating pharmacokinetics?
Preclinical studies for analogs suggest:
Q. How do structural modifications impact biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyrrolidinone Substitution : 2-oxo group critical for sGC binding; replacement with thiol reduces potency.
- Chlorine Position : Para-substitution on phenyl enhances metabolic stability vs. ortho. Table 2 : SAR of Key Derivatives
| Modification | Activity (EC, nM) | Reference |
|---|---|---|
| 5-Cl, 2-oxo-pyrrolidine | 12.3 ± 1.5 | |
| 5-F, 3-oxo-piperidine | 45.6 ± 3.2 |
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Common issues and solutions:
Q. How to address contradictory data in solubility and permeability assays?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
